Peptide M is classified as a synthetic peptide, typically produced through established peptide synthesis techniques such as solid-phase peptide synthesis (SPPS). This method allows for the precise control of the amino acid sequence, which is crucial for the functionality of the peptide. The synthesis of Peptide M can be traced back to research focused on developing peptides with specific biological activities, including therapeutic potentials in medicine and biochemistry.
The predominant method for synthesizing Peptide M is solid-phase peptide synthesis. This technique involves several key steps:
This method allows for high purity and yield of the synthesized peptide, although challenges such as by-product formation must be managed effectively .
The molecular structure of Peptide M can be analyzed through various techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). These methods provide information about:
The specific sequence and arrangement of amino acids in Peptide M dictate its three-dimensional structure, which is critical for its biological function.
The synthesis of Peptide M involves several key chemical reactions:
These reactions must be carefully controlled to minimize side reactions and ensure high yield and purity .
The mechanism of action for Peptide M largely depends on its specific sequence and structure. Generally, peptides can interact with various biological targets such as receptors or enzymes. The binding affinity and specificity are influenced by:
Understanding these interactions is crucial for predicting the biological activity of Peptide M .
Peptide M exhibits several notable physical and chemical properties:
These properties are essential for determining how Peptide M behaves in biological systems and its suitability for various applications .
Peptide M has potential applications in several scientific fields:
The versatility of synthetic peptides like Peptide M makes them valuable in advancing research across multiple disciplines .
Solid-Phase Peptide Synthesis (SPPS) is the primary method for producing synthetic peptides like Peptide M, leveraging stepwise amino acid assembly on an insoluble polymeric resin. This approach enables high-yield synthesis through iterative N-α-deprotection, coupling, and washing cycles, with the peptide chain anchored via a acid-labile linker [1] [7]. Optimization focuses on three critical parameters:
Resin and Linker Selection: Polystyrene crosslinked with 1% divinylbenzene (200–400 mesh) remains the standard support, offering optimal swelling in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Resin loading (0.7–1.0 mmol/g) is deliberately reduced for sequences exceeding 30 residues to minimize intermolecular aggregation [1]. Safety-catch linkers (e.g., sulfonamide-based) permit cleavage only after activation, enabling fully protected peptide release for downstream fragment condensations [1] [7].
Orthogonal Protection Schemes:
Table 1: Resin Performance in SPPS of Long Peptides
Resin Type | Swelling Volume (mL/g) | Max Peptide Length (AA) | Coupling Efficiency |
---|---|---|---|
Polystyrene-1% DVB | 5–6 (DMF) | 60 | 98.5–99.0% |
Polyethylene glycol-polystyrene | 8–10 (DMF) | 100+ | 99.2–99.7% |
ChemMatrix® | 15–18 (Water) | 120 | >99.5% |
Microwave irradiation enhances diffusion-limited reactions, reducing coupling/deprotection times by 50–80% without epimerization when carbodiimide activators (e.g., N,N'-diisopropylcarbodiimide) replace phosphonium salts [10]. Wash-free SPPS innovations eliminate post-deprotection rinses by evaporating pyrrolidine (87°C boiling point) under nitrogen flushing, reducing solvent consumption by 95% while maintaining >99% stepwise yields [10].
Peptide M is derived from Streptococcus pyogenes M protein, a coiled-coil virulence factor that requires precise structural preservation for functional studies. Production strategies include:
Recombinant Expression: Full-length M protein (≥500 amino acids) is produced in Escherichia coli using codon-optimized constructs. The signal sequence (residues 1–30) is replaced with a solubilization tag (e.g., maltose-binding protein), while the C-terminal LPXTG cell-wall anchor is deleted to enable secretion. However, the hypervariable N-terminus (residues 31–100) often misfolds into non-native aggregates, necessitating refolding protocols [2] [6].
Domain-Specific Synthesis:
Table 2: Structural Domains of Streptococcal M Protein
Domain | Amino Acid Position | Secondary Structure | Function |
---|---|---|---|
Hypervariable Region (HVR) | 31–100 | α-Helical coiled-coil | Antiphagocytic activity; type-specific antibody binding |
A Repeat | 101–150 | β-Sheet irregularities | Fibrinogen binding; neutrophil activation |
B Repeat | 151–250 | Disrupted heptad pattern | Immune evasion |
C Repeat | 251–350 | Continuous α-helix | Structural stabilization |
Cell-Wall Anchor | 450–500 | LPXTG motif | Covalent attachment to peptidoglycan |
Peptide M requires site-specific modifications for applications in structural biology or diagnostics. Orthogonal strategies enable multi-functionalization:
Table 3: Functionalization Methods for Peptide M
Method | Reaction Conditions | Modification Sites | Yield |
---|---|---|---|
CuAAC Click | 1 mM CuSO₄, 2 mM sodium ascorbate, tBuOH/H₂O, 25°C | Alkyne-tagged lysine | 92–97% |
Native Chemical Ligation | 50 mM TCEP, 0.2 M Na₂HPO₄, pH 7.2 | C-terminal thioester + cysteine | 85–93% |
Tyrosinase Oxidation | 100 U/mL tyrosinase, 10 mM ascorbate, pH 6.5 | Tyrosine side chains | 78–84% |
Microwave-assisted solid-phase synthesis combined with enzymatic bioconjugation represents an emerging approach for producing structurally defined, multifunctional derivatives essential for dissecting M protein’s role in streptococcal pathogenesis [9] [10].
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